molecular formula C13H12O2 B12540007 1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene CAS No. 675582-57-7

1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene

Cat. No.: B12540007
CAS No.: 675582-57-7
M. Wt: 200.23 g/mol
InChI Key: DCFRBENGMVMYMT-UHFFFAOYSA-N
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Description

1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene is an organic compound with the molecular formula C10H10O2. It is a derivative of benzene, featuring methoxy and prop-2-yn-1-yloxy groups attached to the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene can be synthesized through the reaction of 1-methoxy-4-iodobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-yn-1-yloxy groups using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in tetrahydrofuran (THF) or lithium diisopropylamide in hexane.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the additional prop-2-yn-1-yloxy group.

    1-Methoxy-2-(prop-2-yn-1-yl)benzene: Similar structure but with different positioning of the prop-2-yn-1-yl group.

    Benzene, 1-methoxy-4-(1-propenyl)-: Similar structure but with a propenyl group instead of prop-2-yn-1-yloxy.

Uniqueness

This structural feature allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

675582-57-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-methoxy-4-(1-prop-2-ynoxyprop-2-ynyl)benzene

InChI

InChI=1S/C13H12O2/c1-4-10-15-13(5-2)11-6-8-12(14-3)9-7-11/h1-2,6-9,13H,10H2,3H3

InChI Key

DCFRBENGMVMYMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)OCC#C

Origin of Product

United States

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